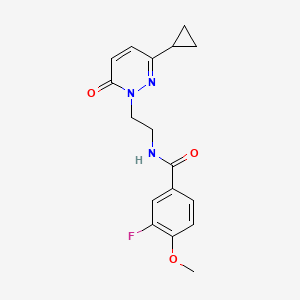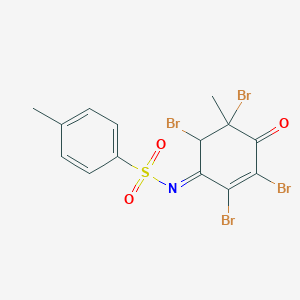
(E)-4-methyl-N-(2,3,5,6-tetrabromo-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "(E)-4-methyl-N-(2,3,5,6-tetrabromo-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their various biological activities. Benzenesulfonamide derivatives have been studied extensively for their potential as inhibitors of enzymes like carbonic anhydrase and cyclooxygenase, as well as for their anticancer properties .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the introduction of various functional groups to the benzenesulfonamide core to enhance biological activity and selectivity. For example, the introduction of an oxazole ring has been shown to confer selective inhibition of carbonic anhydrase II . Similarly, the introduction of a fluorine atom has been found to increase the selectivity for cyclooxygenase-2 over cyclooxygenase-1, leading to the development of potent COX-2 inhibitors . The utility of benzenesulfonamide derivatives in synthesizing novel compounds with potential anticancer and radioprotective activities has also been demonstrated .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The presence of substituents like the oxazole ring or fluorine atom can significantly affect the binding affinity and selectivity of these compounds towards their target enzymes. For instance, the oxazole ring in the carbonic anhydrase II inhibitor provides the necessary conformation for selective inhibition . The cyclohexenylamino moiety in another derivative has been used as a precursor for synthesizing quinoline derivatives with anticancer properties .
Chemical Reactions Analysis
Benzenesulfonamide derivatives undergo various chemical reactions during their biotransformation in biological systems. For example, the study of a carbonic anhydrase II inhibitor revealed the formation of an N-hydroxymetabolite, indicating the addition of an oxygen atom to the molecule during metabolism . These biotransformation reactions are important for understanding the pharmacokinetics and potential side effects of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The introduction of bulky groups like tetrabromo-substituents could affect the compound's solubility and its ability to cross biological membranes. The presence of electron-withdrawing groups like fluorine can enhance the stability of the compound and its affinity for the target enzyme . These properties are critical for the development of effective and safe pharmaceutical agents.
Scientific Research Applications
Photodynamic Therapy Applications
One of the notable applications of related compounds is in photodynamic therapy (PDT) for cancer treatment. A study by Pişkin, Canpolat, and Öztürk (2020) introduced a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups containing a Schiff base. This compound demonstrated high singlet oxygen quantum yield, making it a potent Type II photosensitizer for PDT. The compound's good fluorescence properties and appropriate photodegradation quantum yield are crucial for its effectiveness in treating cancer through Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
The synthesis and antimicrobial evaluation of arylazopyrazole pyrimidone clubbed heterocyclic compounds, which include benzenesulfonamide derivatives, highlight their potential against various bacterial and fungal pathogens. Such studies underscore the role of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
properties
IUPAC Name |
(NE)-4-methyl-N-(2,3,5,6-tetrabromo-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br4NO3S/c1-7-3-5-8(6-4-7)23(21,22)19-11-9(15)10(16)13(20)14(2,18)12(11)17/h3-6,12H,1-2H3/b19-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXKTMUXNWYRER-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C(C(C(=O)C(=C2Br)Br)(C)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\C(C(C(=O)C(=C2Br)Br)(C)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-methyl-N-(2,3,5,6-tetrabromo-5-methyl-4-oxocyclohex-2-en-1-ylidene)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

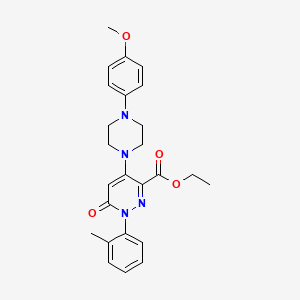
![3-(4-ethoxyphenyl)-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504283.png)
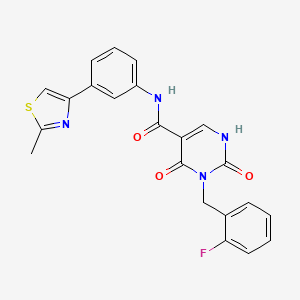
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2504285.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-(2-chlorophenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2504286.png)
![Bicyclo[1.1.1]pentane-1-sulfonamide](/img/structure/B2504287.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2504291.png)
![N-[[4-(7-Oxa-2-azaspiro[3.5]nonane-2-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2504292.png)
![N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2504294.png)

![(2E)-4-{[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]formamido}-N-methylbut-2-enamide](/img/structure/B2504297.png)
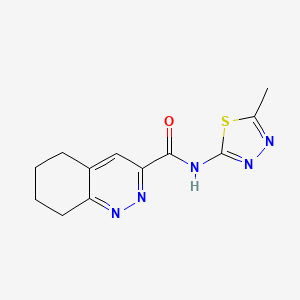
![8-{3-[4-(5-Chloro-2-methylphenyl)piperazinyl]propyl}-1,7-dimethyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2504301.png)
